5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c13-9-11-8-12(15-16(11)7-6-14)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPCMAITSLUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and research findings.
Chemical Structure and Synthesis
The compound features a chloromethyl group at the 5-position, a fluoroethyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring. The presence of these functional groups enhances its lipophilicity and potential interactions with biological targets.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of Functional Groups: Nucleophilic substitution reactions to introduce the chloromethyl and fluoroethyl groups.
- Finalization: Purification through crystallization or chromatography.
The biological activity of this compound is mediated through its interaction with specific molecular targets:
- Lipophilicity Enhancement: The fluoroethyl group allows better penetration through biological membranes.
- Binding Interactions: The phenyl group may enhance binding to target proteins or enzymes, influencing various biochemical pathways.
- Hydrogen Bonding: The chloromethyl and other functional groups can participate in hydrogen bonding, further modulating activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds derived from pyrazoles have been tested against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 12 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria.
Anti-inflammatory Activity
Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that these compounds could inhibit inflammatory cytokines, offering potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that pyrazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have shown effectiveness in targeting specific cancer pathways.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Antimicrobial Screening: A series of pyrazoles were synthesized and screened against E. coli and S. aureus, revealing significant antimicrobial activity correlating with structural modifications.
- Anti-inflammatory Research: In vitro assays demonstrated that certain pyrazole compounds could effectively reduce levels of pro-inflammatory cytokines in cultured macrophages.
- Cancer Cell Line Studies: Compounds were tested on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table compares key structural features, physicochemical properties, and biological relevance of 5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole with analogous compounds:
Substituent Effects on Reactivity and Bioactivity
- Chloromethyl Group (C5) : Present in the target compound and CID 23249595 , this group is a reactive handle for nucleophilic substitution or cross-coupling reactions. Its absence in carboxamide derivatives (e.g., ) limits further derivatization but improves stability.
- Fluorinated Alkyl Chains (R1): The 2-fluoroethyl group in the target compound enhances metabolic resistance compared to non-fluorinated analogs like CID 23249595.
- Aromatic vs. Heteroaromatic Groups (R3) : Replacing phenyl with thiophen-2-yl (as in ) introduces sulfur-based lone pairs, which may strengthen interactions with metal ions or aromatic residues in enzymes.
Physicochemical and Crystallographic Insights
- Planarity and Dihedral Angles : Crystallographic data for related compounds (e.g., ) reveal that pyrazole rings are nearly planar (maximum deviation: 0.001 Å), with dihedral angles between substituents influencing molecular packing and solubility.
- Solubility : The hydrochloride salt of CID 23249595 exhibits higher aqueous solubility than the neutral target compound, highlighting the impact of salt formation on drug-like properties.
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole generally involves:
- Construction of the pyrazole ring with appropriate substitution at the 3-position (phenyl group).
- Introduction of the 1-(2-fluoroethyl) substituent on the nitrogen atom of the pyrazole.
- Installation of the chloromethyl group at the 5-position of the pyrazole ring.
This sequence can be achieved through a combination of cyclization reactions, alkylation, and halomethylation steps.
Preparation of the Pyrazole Core
The pyrazole ring with a 3-phenyl substitution is commonly synthesized by cyclization reactions of hydrazines with 1,3-dicarbonyl compounds or equivalents. For example, phenylhydrazine derivatives react with β-diketones or α,β-unsaturated carbonyl compounds to form 3-phenylpyrazoles.
- According to patent WO2014012975A1, hydrazines substituted with alkyl or aryl groups react with olefins or halogenated precursors under controlled temperature and solvent conditions to form substituted pyrazoles.
Chloromethylation at the 5-Position
The chloromethyl group at the 5-position can be introduced by selective chloromethylation reactions.
- One approach involves the reaction of pyrazole derivatives with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid equivalents under controlled conditions.
- Alternatively, 2-(chloromethyl)oxirane can be used to alkylate the pyrazole ring, as demonstrated in the synthesis of pyrazole derivatives, where the chloromethyl group is introduced via nucleophilic substitution and ring opening reactions.
Optimized Reaction Conditions
Based on the literature, the following conditions are recommended for the preparation steps:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Phenylhydrazine + β-diketone | DMF or alcohols | 0°C to 30°C | 1–5 hours | Use aprotic solvents for better yield |
| N-alkylation with 2-fluoroethyl halide | 2-fluoroethyl bromide or chloride + NaH or K2CO3 | DMF preferred | Room temp to 70°C | 1–16 hours | NaH in DMF gives high regioselectivity |
| Chloromethylation | 2-(chloromethyl)oxirane or chloromethyl methyl ether | DMF or dichloromethane | 0°C to room temp | 3–20 hours | Controlled temperature critical |
Research Findings and Yield Data
A study focusing on alkylation of pyrazole derivatives with chloromethylating agents showed:
| Entry | Base | Solvent | Temperature | Reaction Time | Yield (%) | Regioselectivity | Notes |
|---|---|---|---|---|---|---|---|
| 1 | K2CO3 | None | 70°C | 16 h | 24 | Moderate | Full conversion but low yield |
| 2 | Cs2CO3 | None | 70°C | 16 h | 38 | Moderate | Formation of regioisomers |
| 3 | NaH | DMF | Room temp | 3–5 h | 53–61 | High | Best regioselectivity and yield |
| 4 | Cs2CO3 | Acetonitrile | Reflux | 5 h | ~50 | Moderate | Similar to NaH but longer time |
These results indicate that the use of NaH in DMF is the most efficient and selective method for introducing the chloromethyl group onto pyrazole derivatives.
Summary of Preparation Method
Synthesis of 3-phenyl-1H-pyrazole : Cyclization of phenylhydrazine derivatives with suitable carbonyl precursors in DMF or similar solvents at mild temperatures.
N-alkylation with 2-fluoroethyl halide : Treatment of the pyrazole with 2-fluoroethyl bromide or chloride in the presence of NaH in DMF at room temperature to selectively alkylate the nitrogen atom.
Chloromethylation at 5-position : Reaction with 2-(chloromethyl)oxirane or chloromethyl methyl ether under basic conditions (NaH or K2CO3) in DMF or dichloromethane, maintaining temperature between 0°C and room temperature to control regioselectivity and yield.
Additional Notes
- Solvent choice critically affects yield and selectivity; polar aprotic solvents like DMF are preferred.
- Reaction temperature and time must be optimized to prevent side reactions and decomposition.
- Purification challenges exist due to product instability, especially during chromatographic steps.
- The process is scalable and suitable for industrial applications with appropriate safety measures for handling halogenated reagents and strong bases.
This detailed preparation method combines insights from patent literature and peer-reviewed research, providing a robust and authoritative approach to synthesizing this compound.
Q & A
Q. What are the common synthetic routes for 5-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis of halogenated pyrazoles often involves cyclocondensation of hydrazines with diketones or via Vilsmeier–Haack reactions. For example, 5-chloro-pyrazole derivatives can be synthesized by reacting brominated intermediates with halogenating agents like trifluoromethyl chloride under controlled temperatures (40–60°C). Optimization includes adjusting solvent polarity (e.g., DMF for nucleophilic substitutions), using phase-transfer catalysts, and maintaining inert atmospheres to minimize side reactions. Yield improvements are achieved by stepwise purification (e.g., column chromatography) and monitoring reaction progress via TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Resolves aromatic protons, fluorinated ethyl groups, and chloromethyl substituents. Coupling constants (e.g., ) confirm fluorine proximity to protons.
- FTIR : Identifies C-Cl (550–650 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns for chlorine.
- X-ray Crystallography (if crystals are obtainable): Provides absolute configuration data, as demonstrated for structurally similar pyrazoles .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted based on compound retention).
- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials.
- Distillation : For volatile byproducts, fractional distillation under reduced pressure minimizes decomposition .
Q. How does the chloromethyl group influence the compound’s stability under varying pH conditions?
Methodological Answer: The chloromethyl group is susceptible to hydrolysis under basic conditions (pH > 10), forming hydroxymethyl derivatives. Stability studies should involve:
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.
- Storage : In airtight containers under nitrogen, away from oxidizers and moisture .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against carbonic anhydrase isoforms?
Methodological Answer:
- Target Selection : Use crystal structures of carbonic anhydrase IX (PDB: 3IAI) or CAH2_HUMAN (PDB: 1CA2).
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with known inhibitors like acetazolamide.
- In Vitro Correlation : Validate predictions with enzyme inhibition assays (e.g., stopped-flow CO2 hydration) .
Q. What strategies resolve contradictions in reported reactivity of the chloromethyl group during nucleophilic substitutions?
Methodological Answer: Discrepancies arise from solvent polarity and steric hindrance. Systematic approaches include:
- Solvent Screening : Compare DMSO (polar aprotic) vs. THF (less polar) to assess SN1/SN2 dominance.
- Leaving Group Optimization : Replace Cl with tosyl or mesyl groups to enhance reactivity.
- Computational Analysis : DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed using computational chemistry?
Methodological Answer:
- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., C-4 vs. C-5 positions).
- NBO Analysis : Quantify charge distribution to predict electrophilic attack sites.
- MD Simulations : Model solvation effects to optimize reaction pathways for selective chloromethylation .
Q. What are the synthetic challenges in preserving fluoroethyl group integrity during chloromethylation?
Methodological Answer: The fluoroethyl group is prone to elimination under strong bases. Mitigation strategies:
Q. How do electronic effects of the chloromethyl and fluoroethyl groups influence intermolecular interactions in crystal packing?
Methodological Answer:
- X-ray Analysis : Compare with structures like 5-(3,5-difluorophenyl)-1H-pyrazole (CCDC 978530) to identify halogen bonding (C-Cl⋯N) and C-F⋯H interactions.
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯π interactions) using CrystalExplorer.
- Thermal Stability : DSC/TGA to correlate packing efficiency with melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
